molecular formula C17H13BrClNO2 B287993 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Número de catálogo B287993
Peso molecular: 378.6 g/mol
Clave InChI: BUMNZRXLKXQECY-RUDMXATFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.

Mecanismo De Acción

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor selectively binds to the bromodomain of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, which is a member of the bromodomain and extraterminal (BET) family of proteins. This binding prevents the interaction between 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one and acetylated histones, leading to the inhibition of transcription of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been shown to have significant biochemical and physiological effects on cancer cells, inflammation, and cardiovascular diseases. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the expression of pro-inflammatory cytokines, and improve cardiac function by reducing myocardial infarction size.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its selectivity towards 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, its ability to inhibit the transcription of oncogenes and pro-inflammatory genes, and its potential therapeutic applications in various diseases. However, the limitations of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its potential toxicity and off-target effects, which require further investigation.

Direcciones Futuras

There are several future directions for the research and development of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor. One of the directions is to optimize the synthesis method of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor to increase its yield and purity. Another direction is to investigate the potential therapeutic applications of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in other diseases such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more selective and potent 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitors with fewer off-target effects is another potential future direction.

Métodos De Síntesis

The synthesis of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor involves a multi-step process that includes the reaction of 4-bromo-2-cycloheptenone with 4-chlorophenylacetic acid, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to have anti-proliferative effects on cancer cells by inhibiting the interaction between 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one and acetylated histones, leading to the downregulation of oncogenes. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. In addition, 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Propiedades

Nombre del producto

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Fórmula molecular

C17H13BrClNO2

Peso molecular

378.6 g/mol

Nombre IUPAC

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-8-5-12(18)10-14(17(15)22)16(21)9-4-11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)/b9-4+

Clave InChI

BUMNZRXLKXQECY-RUDMXATFSA-N

SMILES isomérico

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

SMILES canónico

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.